2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide
Overview
Description
2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide is 481.11299857 g/mol and the complexity rating of the compound is 846. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Rhodanine-3-acetic acid derivatives, which share a structural motif with the specified compound, exhibit antimicrobial properties against a range of bacteria, mycobacteria, and fungi. Certain derivatives show promising activity against Mycobacterium tuberculosis, non-tuberculous mycobacteria, and methicillin-resistant Staphylococcus aureus, indicating their potential for treating infectious diseases (Krátký, Vinšová, & Stolaříková, 2017).
Anti-inflammatory and Analgesic Properties
Some thiazolidine derivatives have been synthesized and shown significant anti-inflammatory activity, suggesting their potential use in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Hypoglycemic Activity
Novel acetamide derivatives related to thiazolidine have been synthesized and evaluated for hypoglycemic activity, showing promising results in Wister albino mice. This suggests potential applications in managing diabetes (Nikaljea, Choudharia, & Une, 2012).
Antifungal and Antioxidant Activities
Thiazolidine derivatives also exhibit antifungal and antioxidant activities, indicating their potential as therapeutic agents in treating fungal infections and oxidative stress-related conditions (Doležel, Hirsova, Opletalová, Dohnal, Marcela, Kuneš, & Jampílek, 2009).
Synthesis and Characterization
The synthesis and characterization of thiazolidine derivatives, including investigations into their crystal structures and chemical properties, form a crucial part of understanding their potential applications and mechanisms of action (Galushchinskiy, Slepukhin, & Obydennov, 2017).
Properties
IUPAC Name |
2-[(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-15-7-5-8-16(13-15)25-19(28)14-27-18-10-4-3-9-17(18)20(22(27)29)21-23(30)26(24(32)33-21)11-6-12-31-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3,(H,25,28)/b21-20- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPMQICDTATXBK-MRCUWXFGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCCOC)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCCOC)/C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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